molecular formula C19H20ClNOS B14175238 10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde CAS No. 918942-95-7

10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde

Cat. No.: B14175238
CAS No.: 918942-95-7
M. Wt: 345.9 g/mol
InChI Key: AGEQCJUBGDSNCP-UHFFFAOYSA-N
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Description

10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core with a 6-chlorohexyl side chain and a carbaldehyde functional group at the 3-position. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 10-(6-chlorohexyl)-10H-phenothiazine, which is then subjected to formylation to introduce the carbaldehyde group at the 3-position. The reaction conditions often involve the use of formylating agents such as Vilsmeier-Haack reagent (a combination of DMF and POCl3) under controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorohexyl side chain can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: 10-(6-Chlorohexyl)-10H-phenothiazine-3-carboxylic acid.

    Reduction: 10-(6-Chlorohexyl)-10H-phenothiazine-3-methanol.

    Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.

Scientific Research Applications

10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex phenothiazine derivatives.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, affecting transcription and replication processes. The chlorohexyl side chain may enhance membrane permeability, facilitating the compound’s entry into cells. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    10-(6-Chlorohexyl)-10H-phenothiazine: Lacks the carbaldehyde group, making it less reactive in certain chemical reactions.

    10-(6-Bromohexyl)-10H-phenothiazine-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    10-(6-Chlorohexyl)-10H-phenothiazine-3-methanol: The aldehyde group is reduced to an alcohol, altering its chemical properties.

Uniqueness

10-(6-Chlorohexyl)-10H-phenothiazine-3-carbaldehyde is unique due to the presence of both the chlorohexyl side chain and the carbaldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

918942-95-7

Molecular Formula

C19H20ClNOS

Molecular Weight

345.9 g/mol

IUPAC Name

10-(6-chlorohexyl)phenothiazine-3-carbaldehyde

InChI

InChI=1S/C19H20ClNOS/c20-11-5-1-2-6-12-21-16-7-3-4-8-18(16)23-19-13-15(14-22)9-10-17(19)21/h3-4,7-10,13-14H,1-2,5-6,11-12H2

InChI Key

AGEQCJUBGDSNCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=C(S2)C=C(C=C3)C=O)CCCCCCCl

Origin of Product

United States

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